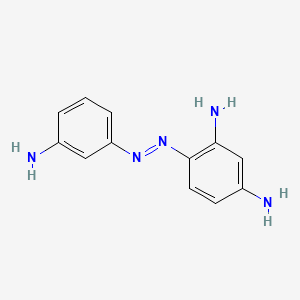

2,3',4-Triaminoazobenzene

Description

Significance of Triaminoazobenzene Scaffolds in Contemporary Chemical Research

The triaminoazobenzene scaffold, a derivative of azobenzene (B91143), holds considerable importance in modern chemical research, particularly in medicinal chemistry and materials science. nih.govnih.gov The presence of amino groups on the azobenzene framework allows for a wide range of chemical modifications and substitutions, enabling the synthesis of a diverse library of derivatives with varied pharmacological activities. nih.govnih.govmdpi.com These activities include antimicrobial, anti-inflammatory, anti-neurodegenerative, and anti-cancer properties. nih.govnih.gov

The strategic placement of amino groups, as seen in 2,3',4-Triaminoazobenzene, can significantly influence the electronic and steric properties of the molecule. This, in turn, affects its biological activity and potential as a scaffold for drug development. nih.gov The amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the triamino- substitution pattern can be exploited to create multi-target ligands, a key goal in the development of new drugs for complex diseases. nih.gov The versatility of the triaminoazobenzene scaffold makes it a valuable building block for creating novel functional molecules. mdpi.com

Historical and Evolving Research Trajectories in Azobenzene Chemistry Pertinent to this compound

The history of azobenzene chemistry dates back to the mid-19th century, with its initial synthesis by Eilhard Mitscherlich in 1834. wikipedia.org Early interest in azobenzenes was primarily driven by their vibrant colors, leading to their widespread use as synthetic dyes in the textile industry. digitellinc.comnih.gov The discovery of their photochromic properties in 1937 marked a significant turning point, shifting the research focus towards their potential as light-responsive materials. digitellinc.com

The fundamental understanding of azobenzene's photochemical behavior, established in the 1950s, paved the way for its application in more advanced technologies. digitellinc.com Research has since evolved to explore the effects of various substituents on the azobenzene core. The introduction of functional groups, such as the amino groups in this compound, can modulate the molecule's properties, including its absorption spectrum, isomerization rates, and the stability of its isomers. nih.govtxst.edu For instance, the presence of electron-donating groups can shift the absorption bands, a crucial factor for applications in photopharmacology. nih.gov Early toxicological studies on compounds like this compound in the 1980s provided initial data on its biological interactions. upit.ronih.govscialert.netscispace.comniscpr.res.inresearcherslinks.com

Overarching Academic Objectives and Current Research Paradigms for this compound

Current research on this compound and related compounds is driven by several key academic objectives. A primary goal is the rational design and synthesis of novel derivatives with tailored properties for specific applications. acs.orgresearchgate.net This involves a deep understanding of the structure-activity relationships, where the position and nature of substituents on the azobenzene scaffold are correlated with the resulting biological or material properties. nih.govnih.gov

A significant paradigm in current research is the development of "smart" materials and systems that can respond to external stimuli, such as light. taylorandfrancis.comresearchgate.net In this context, this compound serves as a potential building block for creating photoresponsive polymers, gels, and nanoparticles. taylorandfrancis.com In medicinal chemistry, the focus is on developing multi-target drugs that can address the complexity of diseases like cancer and neurodegenerative disorders. nih.govnih.govekb.eg The triaminoazobenzene scaffold is being explored for its potential to yield compounds that can interact with multiple biological targets simultaneously. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

2437-46-9 |

|---|---|

Molecular Formula |

C12H13N5 |

Molecular Weight |

227.27 g/mol |

IUPAC Name |

4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine |

InChI |

InChI=1S/C12H13N5/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15/h1-7H,13-15H2 |

InChI Key |

GHXFKDSKIJTDIO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N |

Synonyms |

2,3',4-triaminoazobenzene 2,4-diamino-3'-aminoazobenzene |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategic Approaches for 2,3 ,4 Triaminoazobenzene

Established Synthetic Pathways and Mechanistic Considerations for 2,3',4-Triaminoazobenzene Formation

The primary method for synthesizing aromatic azo compounds is the azo coupling reaction. organic-chemistry.org This process involves two main steps: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic partner. numberanalytics.com

Diazotization: This initial step involves treating a primary aromatic amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. numberanalytics.com The resulting diazonium salt is a highly reactive electrophile. numberanalytics.com

Azo Coupling Mechanism: The core of the synthesis is an electrophilic aromatic substitution reaction. numberanalytics.com The aryldiazonium cation acts as the electrophile, attacking the electron-rich aromatic ring of a coupling partner, which serves as the nucleophile. wikipedia.org For the synthesis of this compound, a plausible pathway would involve the diazotization of a diaminophenylamine and its subsequent coupling with an aniline (B41778) derivative, or vice versa. The specific choice of precursors is crucial for achieving the desired 2,3',4- substitution pattern.

The reaction mechanism proceeds through the formation of a sigma (σ) complex, an intermediate that then loses a proton to yield the final azo compound. numberanalytics.com The pH of the reaction medium is a critical parameter; it must be carefully controlled to be mildly acidic or neutral to ensure the reaction proceeds, as conditions that are too acidic will inhibit coupling. organic-chemistry.org

Mechanistic Considerations:

pH Control: The pH influences both the concentration of the diazonium ion and the activation of the coupling component. At acidic pH (below 6), an amino group is a more potent activating substituent than a hydroxyl group. libretexts.org Conversely, at alkaline pH (above 7.5), phenolic compounds become stronger activators due to the formation of the more nucleophilic phenoxide ion. libretexts.org

N- vs. C-Coupling: In reactions involving primary or secondary amines as coupling partners, there is a possibility of the diazonium salt attacking the nitrogen atom of the amine (N-coupling) to form a triazene (B1217601). wikipedia.orgnih.gov While C-coupling is generally favored for producing stable azo dyes, the reaction conditions must be optimized to minimize the formation of triazene byproducts. nih.gov

Development of Novel and Sustainable Synthetic Protocols for this compound and its Analogues

Traditional azo dye synthesis often involves stoichiometric reagents and environmentally challenging catalysts. longdom.org Recognizing these drawbacks, recent research has focused on developing greener and more sustainable synthetic methods.

Solvent-Free and Grinding Chemistry: A significant advancement is the use of solvent-free "grindstone chemistry." longdom.org This method involves grinding the reactants together at room temperature, which can lead to excellent conversion rates, minimized reaction times, and a reduced environmental footprint. longdom.org One approach uses a sulfonic acid-functionalized magnetic nanoparticle (Fe₃O₄@SiO₂-SO₃H) as a solid acid catalyst for the diazo coupling reaction under solvent-free conditions, offering the advantage of easy catalyst recovery and recyclability. rsc.org

Alternative Reagents: The use of methyl nitrite as a diazotizing agent presents a cleaner alternative to traditional methods, avoiding the production of nitrous acid and the associated decomposition products. scirp.org Another green approach involves the dehydrogenation of hydrazo compounds using basic alumina (B75360) or KF/alumina under solvent-free conditions to form the azo linkage. organic-chemistry.org

These sustainable protocols aim to overcome the limitations of older methods, such as the need for low temperatures, the use of harsh acids and alkalis, the instability of diazonium salts, and the generation of toxic waste. rsc.org

Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity: Achieving the specific 2,3',4- substitution pattern requires careful control over the site of the azo coupling. In electrophilic aromatic substitution, the position of the incoming electrophile (the diazonium ion) is directed by the substituents already present on the aromatic ring of the coupling partner. Coupling typically occurs at the para position relative to the activating group. If the para position is blocked, the reaction will proceed at an ortho position, though often at a slower rate. organic-chemistry.orgwikipedia.org

To synthesize this compound, one would need to select starting materials where the activating amino groups direct the coupling to the desired positions, potentially using blocking groups that can be removed later if necessary. The regiochemical outcome can be controlled by varying reaction conditions and the structure of the substrates. rsc.org

Stereoselectivity: The N=N double bond in azo compounds can exist as either E (trans) or Z (cis) stereoisomers. The E-isomer is generally the more thermodynamically stable and predominates at equilibrium. libretexts.org The synthesis of specific stereoisomers, particularly for applications like molecular switches, often requires photochemical isomerization or specialized synthetic strategies that are not typically part of standard azo coupling procedures.

Exploration of Catalytic Systems in the Formation of this compound and Related Azo Compounds

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Heterogeneous Catalysts: Iron-based heterogeneous catalysts are gaining interest as a cost-effective and environmentally benign alternative to noble metals. mdpi.com For instance, magnetic nanoparticles functionalized with sulfonic acid have been successfully employed as recyclable catalysts in azo dye synthesis. rsc.org Supported platinum nanoparticle catalysts (e.g., Pt/Al₂O₃) have also been used for the one-pot synthesis of related nitrogen-containing heterocycles like triazines, demonstrating high atom efficiency. rsc.org

Homogeneous Catalysis: While less common for standard azo coupling, developments in homogeneous catalysis for related reactions are noteworthy. For example, dinickel complexes have been shown to catalyze the dimerization of ortho-substituted aryl azides to form hindered azoarenes, a transformation that is often low-yielding with traditional methods. organic-chemistry.org

Asymmetric Catalysis: For the synthesis of chiral molecules containing amine groups, asymmetric catalysis is essential. While not directly applied to the azo coupling itself, the catalytic asymmetric synthesis of diamines and other chiral amine building blocks is a highly developed field, crucial for preparing enantiomerically pure precursors that could be used to construct complex chiral azo compounds. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Elucidation of 2,3 ,4 Triaminoazobenzene Structure and Electronic States

Ultrafast Spectroscopy for Probing Excited State Dynamics and Photophysical Processes in 2,3',4-Triaminoazobenzene

Ultrafast spectroscopy, employing laser pulses with femtosecond (fs) to picosecond (ps) durations, is an indispensable tool for observing the real-time evolution of molecular systems after photoexcitation. nih.gov For this compound, the central azobenzene (B91143) chromophore is known for its characteristic trans-cis photoisomerization. Ultrafast techniques such as pump-probe transient absorption spectroscopy can unravel the intricate photophysical and photochemical pathways of this molecule. aps.orglightcon.com

In a typical experiment, a "pump" pulse excites the molecule to a higher electronic state (e.g., S1 or S2), and a time-delayed "probe" pulse monitors the subsequent changes in absorption. utoronto.ca The resulting transient absorption spectra reveal the formation and decay of short-lived species, including excited states and isomers. For this compound, excitation would likely populate π-π* and n-π* transitions associated with the azo group and the substituted phenyl rings. The amino substituents are expected to significantly influence the energies and lifetimes of these states.

Research on related nitro-amino aromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has shown that de-excitation after photoexcitation involves processes with lifetimes on the order of 0.64 ps and 6 ps. rsc.org These processes are linked to electron density transfer from amino groups to other parts of the molecule and subsequent structural relaxation. rsc.org A similar transfer from the amino groups to the azo bridge and phenyl rings can be anticipated for this compound. The dynamics would likely involve rapid internal conversion and intersystem crossing, potentially leading to a triplet state or the cis-isomer. rsc.orgmdpi.com

Table 1: Hypothetical Excited State Processes and Timescales for this compound

| Process | Description | Estimated Timescale | Probing Technique |

|---|---|---|---|

| Internal Conversion (S2 → S1) | Non-radiative decay from a higher to the lowest singlet excited state. | < 100 fs | Transient Absorption |

| Photoisomerization (trans → cis) | Structural change around the N=N double bond, proceeding via rotation or inversion pathways on the excited state surface. | Sub-picosecond to tens of picoseconds | Transient Absorption, Time-Resolved Fluorescence |

| Intersystem Crossing (S1 → T1) | Transition from a singlet to a triplet excited state. | Picoseconds to nanoseconds | Transient Absorption, Time-Resolved Phosphorescence |

| Vibrational Cooling | Dissipation of excess vibrational energy to the surrounding solvent or matrix after electronic relaxation. | 1-20 ps | Transient Absorption, Time-Resolved Infrared Spectroscopy |

Application of High-Resolution Nuclear Magnetic Resonance and Advanced Mass Spectrometry for Complex Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are cornerstone techniques for the definitive structural confirmation of organic compounds.

High-Resolution NMR: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. libretexts.org For this compound, the lack of symmetry means that all nine aromatic protons and all twelve aromatic carbons are chemically non-equivalent, leading to a complex but highly informative spectrum.

¹H NMR: Nine distinct signals would be expected in the aromatic region (typically δ 6.0-8.0 ppm). The splitting pattern of each signal, governed by spin-spin coupling (J-coupling) with neighboring protons, would allow for the assignment of each proton to its specific position on the phenyl rings. organicchemistrydata.org For example, the proton at position 5 on the 2,4-diamino-substituted ring would likely appear as a doublet, being coupled only to the proton at position 6.

¹³C NMR: Twelve unique signals would be observed for the aromatic carbons. The chemical shifts would be significantly influenced by the attached substituents; carbons bonded to amino groups would appear at higher fields (lower δ values) compared to those in unsubstituted benzene, while carbons adjacent to the azo group would be shifted downfield. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Aromatic CH | C5 | ~6.2 | ~100 | Doublet (d) |

| Aromatic CH | C6 | ~7.5 | ~128 | Doublet (d) |

| Aromatic CH | C2' | ~7.0 | ~115 | Doublet of Doublets (dd) |

| Aromatic CH | C4' | ~6.8 | ~118 | Triplet (t) |

| Aromatic C-N | C2 | - | ~152 | - |

| Aromatic C-N | C4 | - | ~155 | - |

| Aromatic C-N | C3' | - | ~150 | - |

Advanced Mass Spectrometry: Advanced MS techniques, such as Electrospray Ionization (ESI) coupled with high-resolution analyzers like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, can determine the compound's exact mass with high precision, confirming its elemental formula (C₁₂H₁₁N₅). nih.gov Furthermore, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. nih.govacdlabs.com The resulting fragmentation pattern provides a fingerprint that helps confirm the molecule's connectivity. For this compound, characteristic fragments would likely arise from the cleavage of the N=N bond and the C-N bonds linking the azo group to the phenyl rings.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions of this compound

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles for this compound, unequivocally establishing its molecular geometry. rsc.org

Key structural features to be determined would include the planarity of the phenyl rings and the geometry of the central C-N=N-C linkage. The presence of three amino groups makes the molecule a prime candidate for forming extensive intermolecular hydrogen bonds (N-H···N) in the crystal lattice. rsc.org These interactions, along with potential π-π stacking between the aromatic rings, would dictate the crystal packing arrangement. nih.govmdpi.com Hirshfeld surface analysis could be employed to visualize and quantify these non-covalent interactions, providing a detailed picture of how the molecules arrange themselves in the solid state. scirp.orgnih.gov

Table 3: Hypothetical Crystallographic and Interaction Data for this compound

| Parameter | Description | Expected Value / Type |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |

| N=N Bond Length | Distance between the two nitrogen atoms of the azo group. | ~1.25 Å |

| C-N=N Torsion Angle | The twist around the C-N bonds. | Close to 180° (for trans-isomer) |

| Intermolecular Interactions | Forces holding the molecules together in the crystal. | N-H···N Hydrogen Bonds, π-π Stacking |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Conformational Analysis and Electronic Structure Determination

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. acenet.edu Each functional group has characteristic vibrational frequencies, making these methods excellent for structural identification. mdpi.com For this compound, FTIR and Raman spectra would provide complementary information.

FTIR Spectroscopy: Would clearly show absorptions from polar bonds. Strong bands corresponding to N-H stretching (symmetric and asymmetric, ~3300-3500 cm⁻¹) and N-H bending (~1600-1650 cm⁻¹) from the amino groups would be prominent. Aromatic C-H and C=C stretching vibrations would also be visible. kirj.ee

Raman Spectroscopy: Is particularly sensitive to vibrations of symmetric, non-polar bonds. The N=N stretching vibration of the central azo group, which can be weak in the IR spectrum, typically gives a strong Raman signal (~1400-1450 cm⁻¹).

Conformational analysis can be performed by studying how the vibrational spectra change under different conditions (e.g., in different solvents or at various temperatures). lasalle.edumaricopa.edu While rotation around the C-N bonds linking the phenyl rings to the azo group is possible, different conformers may be too close in energy to be distinguished at room temperature. However, subtle shifts in peak positions and intensities can provide clues about the predominant conformation and the extent of electronic conjugation through the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Strong | Medium |

| Aromatic C-H Stretch | Aryl Ring | 3000 - 3100 | Medium | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1600 - 1650 | Strong | Weak |

| Aromatic C=C Stretch | Aryl Ring | 1450 - 1600 | Medium-Strong | Medium-Strong |

| N=N Stretch | Azo Group (-N=N-) | 1400 - 1450 | Weak/Variable | Strong |

| C-N Stretch | Aryl-Amine | 1250 - 1350 | Strong | Medium |

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Chiral this compound Derivatives

While this compound itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in a substituent attached to one of the amino groups or phenyl rings. For such chiral molecules, chiroptical spectroscopy becomes a powerful tool for stereochemical analysis.

Electronic Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible range. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores. For a chiral derivative of this compound, the CD spectrum would be dominated by the electronic transitions of the azo chromophore, providing a unique fingerprint for a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring differential absorption in the vibrational region of the spectrum. hindsinstruments.comasiaresearchnews.com It provides detailed structural information about the absolute configuration of chiral molecules in solution. gaussian.com By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized derivative can be unambiguously determined.

The development of VCD has opened new avenues for studying the chiroptical properties of molecules in their ground electronic state, offering a wealth of stereochemical information that is complementary to electronic CD. asiaresearchnews.comnih.gov

Based on a comprehensive review of available scientific literature, detailed theoretical and computational studies focusing specifically on the chemical compound This compound are scarce. As a result, constructing an in-depth article that strictly adheres to the requested outline with specific research findings, data tables, and mechanisms for this particular molecule is not feasible at this time.

The majority of computational chemistry research in this area has been directed towards the parent molecule, azobenzene, and its more common derivatives, such as 4-aminoazobenzene (B166484) or symmetrically substituted analogs. acs.orgscholaris.caescholarship.orgacs.org While these studies provide a robust framework for understanding the general principles of azobenzene chemistry, directly extrapolating their quantitative findings to the specific and unsymmetrical case of this compound without dedicated calculations would be speculative.

For context, here is a summary of the type of information that is typically generated for related azobenzene compounds in the areas you have outlined:

Theoretical and Computational Chemistry Studies of 2,3 ,4 Triaminoazobenzene

In Silico Reaction Mechanism Elucidation:Computational methods are used to explore the reaction energy profiles for the synthesis of azo compounds.rsc.orgnih.govFor instance, studies might elucidate the mechanism of the Mills reaction or diazotization-coupling reactions, identifying transition states and intermediates to understand reaction kinetics and selectivity.organic-chemistry.orgscispace.comSimilarly, the mechanisms of transformations, such as biodegradation by azoreductase enzymes, can be modeled to understand how these dyes are broken down.nih.gov

Given the lack of specific data for 2,3',4-Triaminoazobenzene, a scientifically rigorous article meeting the prompt's requirements cannot be generated. Further research and dedicated computational studies on this specific isomer are needed to provide the detailed findings requested in the outline.

Chemical Reactivity and Mechanistic Investigations of 2,3 ,4 Triaminoazobenzene

Elucidation of Reaction Pathways Involving the Amino and Azo Linkages in 2,3',4-Triaminoazobenzene

The reaction pathways of this compound are centered on the reactivity of its azo bond and the nucleophilic character of its amino groups. The azo group, which characterizes it as an azo dye, is susceptible to both reduction and oxidation, while the amino groups can undergo a variety of electrophilic substitution reactions. nih.gov

Reactivity of the Azo Linkage: The most common reaction involving the azo linkage is its reduction, which leads to the cleavage of the -N=N- bond to form two separate aniline (B41778) derivatives. This reaction is a cornerstone of the metabolism and degradation of azo dyes. The reduction can be achieved chemically, for example, using sodium dithionite, or electrochemically. In biological systems, this reduction is often mediated by azoreductase enzymes. For this compound, reduction would yield 1,2,4-triaminobenzene and 3-aminoaniline.

Reactivity of the Amino Groups: The amino groups are activating, electron-donating groups that increase the electron density of the aromatic rings, making them more susceptible to electrophilic aromatic substitution. nih.gov Reactions such as halogenation, nitration, and sulfonation would likely occur at the ortho and para positions relative to the amino groups, subject to steric hindrance.

Furthermore, the amino groups themselves can react. They can be acylated, alkylated, and diazotized. The diazotization of an aromatic amino group with nitrous acid to form a diazonium salt is a fundamental reaction in the synthesis of more complex azo dyes. nih.gov In the case of this compound, the presence of multiple amino groups could lead to the formation of poly-diazonium salts, which could then be used in further coupling reactions to create polyazo dyes. nih.gov To control the reaction, it is often necessary to use protecting groups for some of the amino functions during synthesis. nih.gov

Table 1: Potential Reaction Pathways for this compound

| Functional Group | Reaction Type | Reagents | Potential Product(s) |

|---|---|---|---|

| Azo (-N=N-) | Reduction (Cleavage) | Na2S2O4 or Azoreductase | 1,2,4-Triaminobenzene and 3-Aminoaniline |

| Amino (-NH2) | Diazotization | NaNO2, HCl | Diazonium salt derivatives |

| Amino (-NH2) | Acylation | Acetic Anhydride | N-acetylated derivatives |

| Aromatic Ring | Electrophilic Substitution | Br2, FeBr3 | Brominated derivatives |

Kinetic and Thermodynamic Analyses of this compound Chemical Transformations

While specific kinetic and thermodynamic studies for this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on similar azo compounds. longdom.orgbohrium.com Kinetic analysis focuses on the rate of a chemical transformation, while thermodynamic analysis describes the energy changes that occur during the reaction, determining its spontaneity and equilibrium position. nih.govmdpi.com

For a typical transformation, such as the reduction of the azo bond or its thermal isomerization, kinetic studies would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, pH, catalyst concentration). bohrium.com From this data, key parameters can be determined.

Thermodynamic parameters such as the Gibbs free energy of activation (Δ‡G⁰), enthalpy of activation (Δ‡H⁰), and entropy of activation (Δ‡S⁰) can be determined using transition state theory and the Eyring equation. longdom.org These parameters provide insight into the energy barrier of the reaction and the nature of the transition state. For instance, a study on 4-anilino-4'-nitroazobenzene investigated these parameters for its cis-trans isomerization in various solvents. longdom.org

Table 2: Key Parameters from a Hypothetical Kinetic and Thermodynamic Study

| Parameter | Symbol | Information Provided |

|---|---|---|

| Rate Constant | k | The speed of the reaction. |

| Activation Energy | Ea | The minimum energy required to initiate the reaction. |

| Enthalpy of Activation | Δ‡H⁰ | The change in heat content in going from reactants to the transition state. longdom.org |

| Entropy of Activation | Δ‡S⁰ | The change in disorder in going from reactants to the transition state. longdom.org |

| Gibbs Free Energy of Activation | Δ‡G⁰ | The overall energy barrier for the reaction, combining enthalpy and entropy. longdom.org |

The rates of chemical transformations for substituted azobenzenes are known to be influenced by the electronic nature of the substituents. longdom.org The three amino groups in this compound, being strong electron-donating groups, would be expected to significantly influence the kinetics and thermodynamics of its reactions compared to unsubstituted azobenzene (B91143).

Detailed Studies of Photochemical and Thermal Isomerization Mechanisms of this compound

Azobenzene and its derivatives are well-known photoswitches, capable of reversible isomerization between a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer upon light irradiation. nih.govmdpi.com This process involves rotation or inversion around the N=N double bond. The reverse cis-to-trans isomerization can occur thermally or be triggered by a different wavelength of light. nih.gov

Photochemical Isomerization: Upon irradiation with UV or visible light, the azobenzene molecule is promoted to an electronically excited state (e.g., S1 or S2). mdpi.comnih.gov From this excited state, it can relax to the other isomer via a process that may involve conical intersections. The specific wavelength required for trans-to-cis isomerization depends on the molecule's absorption spectrum. For many azobenzenes, this is in the UV-A range (around 365 nm). mdpi.com The back-isomerization (cis-to-trans) can often be induced by visible light (e.g., blue light around 450 nm). mdpi.com The presence of electron-donating amino groups on the phenyl rings of this compound would shift its absorption bands compared to unsubstituted azobenzene, thus altering the wavelengths needed for isomerization.

Thermal Isomerization: The cis isomer is generally less stable than the trans isomer due to steric hindrance and can revert to the trans form in the dark. longdom.org The rate of this thermal back-isomerization is a critical parameter for applications and is highly dependent on the substituents and the solvent. longdom.orgscispace.com Two primary mechanisms are proposed for thermal isomerization in the ground state:

Inversion: One of the nitrogen atoms moves through a linear transition state.

Rotation: The C-N=N-C dihedral angle twists through a perpendicular transition state.

For many azobenzenes, the inversion pathway is considered to have a lower energy barrier. scispace.com However, for azobenzenes with donor-acceptor substituents, the rotation mechanism can become more favorable, particularly in polar solvents, because the transition state has significant charge-separated character. longdom.org Given that this compound has multiple electron-donating amino groups, its isomerization mechanism could be complex and solvent-dependent. Studies on other substituted azobenzenes suggest that both singlet and triplet pathways can be involved in thermal isomerization. nih.gov

Research into Electrocatalytic and Chemical Catalysis Where this compound Acts as a Ligand or Substrate

This compound as a Substrate: In catalysis, a substrate is the reactant that is consumed in the reaction. Molecules containing azo groups are common substrates in electrocatalytic reduction. nih.gov The goal is often the cleavage of the azo bond to form amines, which can be a method for degrading dye pollutants or for synthesizing valuable amine compounds. An electrocatalytic system for this compound would involve its reduction at a cathode surface, likely a metal or metal oxide, to yield 1,2,4-triaminobenzene and 3-aminoaniline. The efficiency of such a process would depend on the choice of catalyst material and the potential applied. plos.org

This compound as a Ligand: A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. cmu.edu The effectiveness of a ligand is related to its ability to donate electrons to the metal center. This compound possesses multiple potential coordination sites: the nitrogen atoms of the three amino groups and the two nitrogen atoms of the azo linkage, all of which have lone pairs of electrons. This makes it a potential polydentate ligand.

The field of catalysis extensively uses ligands to tune the electronic and steric properties of a metal catalyst, thereby controlling its activity and selectivity. dicp.ac.cnmdpi.comrsc.org For instance, P,N ligands (containing phosphorus and nitrogen donors) are a major class of ligands in asymmetric catalysis. rsc.org While specific research employing this compound as a ligand is not prominent, its structure suggests it could chelate to a metal center, potentially forming stable pincer-type or other complex structures. The properties of such a catalyst would be influenced by the delocalized π-system of the azobenzene backbone and the electron-donating nature of the amino groups. cmu.edu

Synthesis and Structure Property Relationships of 2,3 ,4 Triaminoazobenzene Derivatives and Analogues

Rational Design and Synthetic Strategies for Functionalized 2,3',4-Triaminoazobenzene Derivatives

The rational design of functionalized this compound derivatives is centered on strategically modifying the molecular structure to achieve desired properties. Key to this is the understanding that the position and nature of substituents on the azobenzene (B91143) core have a profound impact on its electronic and photophysical behavior. The parent this compound molecule itself presents a unique substitution pattern with amino groups on both phenyl rings, one of which is ortho- and para-substituted, while the other bears a meta-amino group. This arrangement is expected to lead to complex electronic and steric effects.

Synthetic strategies for this compound and its derivatives primarily revolve around the foundational reactions of diazotization and azo coupling. chemicalnote.comgoogle.comlibretexts.org A common approach involves the diazotization of an appropriately substituted aniline (B41778), followed by coupling with another aniline or phenol (B47542) derivative. For the synthesis of the parent this compound, a potential route could involve the diazotization of 1,2,4-triaminobenzene (or a protected precursor) and its subsequent coupling with aniline, followed by the introduction or deprotection of the final amino group. Alternatively, the coupling of a diazonium salt derived from 3-aminoaniline with 1,4-diaminobenzene could be envisioned. The synthesis of functionalized derivatives would then involve using substituted anilines or phenols in the coupling reaction, or by post-synthesis modification of the amino groups.

For instance, to enhance solubility in specific solvents or to introduce reactive sites for polymerization, the amino groups can be acylated or alkylated. The choice of functional group is critical; for example, introducing electron-donating groups is known to red-shift the absorption spectrum, while bulky substituents can influence the kinetics of photoisomerization. rsc.orgrsc.org

Table 1: Potential Synthetic Routes for this compound Derivatives

| Precursor A (Diazonium Component) | Precursor B (Coupling Component) | Resulting Derivative Core | Potential Functionalization |

| Diazotized m-phenylenediamine | 1,4-phenylenediamine | This compound | Post-synthesis N-alkylation |

| Diazotized 3-amino-N-acetyl-aniline | 1,4-diacetyl-p-phenylenediamine | Protected this compound | Deprotection and further reaction |

| Diazotized 3-nitroaniline | N,N-dimethyl-p-phenylenediamine | Nitro-dimethylamino-azobenzene precursor | Reduction of nitro group, demethylation |

Systematic Study of the Impact of Substitution Patterns on the Electronic and Photophysical Characteristics of this compound Analogues

The electronic and photophysical properties of azobenzene derivatives are intrinsically linked to their molecular structure. The position of the amino groups in this compound creates a distinct electronic landscape compared to more symmetrically substituted isomers. The 2,4-diamino substitution pattern on one ring introduces strong electron-donating character, which is known to cause a bathochromic (red) shift of the π-π* and n-π* absorption bands. wikipedia.orgacs.org The additional amino group at the 3'-position on the second ring further modulates these properties.

Systematic studies on analogues where the positions of the amino groups are varied would be crucial to understanding these effects. For example, comparing the spectral properties of this compound with its isomers like 2,4,4'-Triaminoazobenzene or 3,4,5-Triaminoazobenzene would reveal the specific influence of the 3'-amino group.

The introduction of further substituents on the phenyl rings allows for fine-tuning of the electronic and photophysical characteristics. Electron-withdrawing groups (e.g., -NO2, -CN) and electron-donating groups (e.g., -OCH3, -N(CH3)2) at different positions would systematically alter the energy levels of the molecular orbitals, thereby affecting the absorption wavelengths, quantum yields of isomerization, and the thermal stability of the cis-isomer. For instance, push-pull systems, where an electron-donating group is on one ring and an electron-withdrawing group is on the other, are known to lead to significant red-shifts in the absorption spectrum. wikipedia.org

Table 2: Predicted Photophysical Properties of Substituted this compound Analogues

| Substituent at 5'-position | Predicted λmax (π-π) | Predicted λmax (n-π) | Expected Thermal Half-life of cis-isomer |

| -H | ~450-480 nm | ~550-580 nm | Moderate |

| -NO2 | Red-shifted | Red-shifted | Shorter |

| -OCH3 | Blue-shifted | Blue-shifted | Longer |

| -Cl | Slightly red-shifted | Slightly red-shifted | Moderate |

Note: These are predicted trends based on known substituent effects on aminoazobenzenes.

Establishment of Structure-Property Correlations for Material Science Applications (e.g., optical, electronic, non-biological) of this compound Derivatives

A key goal in the study of this compound derivatives is to establish clear structure-property correlations that can guide the design of new materials for specific applications. For optical applications, such as in photoswitchable liquid crystals or holographic storage media, the key properties include the wavelength of maximum absorption (λmax), the efficiency of photoisomerization, and the thermal stability of the isomers. By systematically modifying the structure of this compound and measuring these properties, a database can be compiled to establish these correlations.

For electronic applications, such as in organic field-effect transistors or molecular wires, the relevant properties include the HOMO-LUMO energy gap, charge carrier mobility, and conductivity. The amino groups in this compound can significantly influence these properties by modulating the electron density of the π-system. The introduction of specific functional groups can further tune these electronic characteristics. For example, creating donor-acceptor systems within the molecule can lower the band gap, potentially leading to materials with enhanced conductivity.

The correlation between molecular structure and material performance is fundamental to materials science. acs.org For instance, the ability of this compound derivatives to self-assemble into ordered structures, which is influenced by intermolecular forces like hydrogen bonding from the amino groups, will have a significant impact on the bulk properties of the material.

Exploration of Polymerization and Supramolecular Assembly Strategies Incorporating this compound Units

The incorporation of this compound units into larger macromolecular structures, such as polymers and supramolecular assemblies, is a promising strategy for developing advanced functional materials. The three amino groups on the this compound core provide multiple reactive sites for polymerization.

Polymerization Strategies:

Polycondensation: The amino groups can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. This would lead to polymers with the azobenzene unit integrated into the main chain.

Electropolymerization: The oxidative polymerization of aminoazobenzene derivatives can lead to the formation of electroactive polymer films. researchgate.net The resulting polymers could exhibit both the photochromic behavior of the azobenzene unit and the electrochemical properties of a conducting polymer.

Side-chain functionalization: this compound can be modified with a polymerizable group (e.g., a methacrylate (B99206) or vinyl group) and then copolymerized with other monomers to create polymers with pendant azobenzene units.

Supramolecular Assembly:

Supramolecular chemistry offers a powerful bottom-up approach to construct well-ordered and functional materials. unibo.it The amino groups of this compound are capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of these molecules into higher-order structures. nih.govrsc.org

Hydrogen-Bonded Networks: The multiple hydrogen bond donor sites on this compound can lead to the formation of one-, two-, or three-dimensional supramolecular networks. The geometry and stability of these networks will be highly dependent on the substitution pattern and the presence of other functional groups.

Host-Guest Chemistry: Functionalized this compound derivatives can be designed to act as guests within host molecules like cyclodextrins or calixarenes. This can be used to control the photoisomerization behavior of the azobenzene unit in aqueous environments. acs.org

Coordination Polymers: The amino groups can also act as ligands for metal ions, leading to the formation of coordination polymers. nih.gov These materials can combine the photoresponsive properties of the azobenzene ligand with the magnetic or catalytic properties of the metal centers.

The exploration of these polymerization and supramolecular assembly strategies will undoubtedly open up new avenues for the application of this compound derivatives in areas such as smart coatings, soft robotics, and light-responsive sensors.

Functional Applications in Materials Science and Advanced Sensing Technologies Non Biological Focus

Integration of 2,3',4-Triaminoazobenzene into Advanced Photoresponsive Materials

The integration of azobenzene (B91143) derivatives into polymers and other material scaffolds is a primary strategy for creating "smart" materials that respond to light. researchgate.net The fundamental mechanism is the trans-cis isomerization of the azo group, which induces a significant change in molecular geometry from a linear, planar shape (trans) to a bent, non-planar one (cis). acs.org When embedded in a material matrix, this molecular motion can be harnessed to generate macroscopic changes in the material's properties.

Polymers containing azobenzene moieties, often called azopolymers, can be synthesized either by polymerizing monomers that already contain the azo group or by chemically modifying a pre-existing polymer to introduce the functional group. polympart.ir The three amino groups of this compound offer versatile anchor points for covalent integration into polymer chains. For instance, they can react with acryloyl chloride to form polymerizable acrylamide (B121943) monomers or be grafted onto polymers with suitable reactive sites. acs.orgpnas.org

Once incorporated into a polymer, the photoisomerization of the this compound units can lead to various effects, including:

Photo-induced deformation: In cross-linked polymer networks or liquid crystal elastomers, the collective, light-induced bending of the azo units can cause the material to contract, expand, or bend, converting light energy directly into mechanical work. mdpi.com

Modulation of physical properties: The change in the dipole moment and polarity between the trans and cis isomers can alter the material's solubility, viscosity, and glass transition temperature. researchgate.netmdpi.com

Hierarchical self-organization: In block copolymers, light can be used to control the formation or disruption of micellar aggregates and other supramolecular structures. mdpi.com

The presence of multiple amino groups in this compound would likely shift its photoresponsive behavior into the visible light spectrum, which is advantageous over parent azobenzenes that often require UV light for the trans-to-cis isomerization. mcgill.caresearchgate.net This allows for the use of less energetic and potentially less damaging light sources.

Table 1: Comparison of Azobenzene Types for Photoresponsive Materials

This interactive table summarizes the characteristics of different classes of azobenzene compounds.

| Feature | Azobenzene-Type | Aminoazobenzene-Type (e.g., this compound) | Pseudo-Stilbene-Type |

| Substituents | None or simple groups (e.g., -CH₃) | Electron-donating groups (e.g., -NH₂, -OH) mcgill.ca | Push-pull system (donor and acceptor groups) researchgate.net |

| trans → cis Isomerization | UV Light (~320-380 nm) researchgate.net | Visible Light (~400-450 nm) researchgate.net | Visible Light researchgate.net |

| cis → trans Isomerization | Visible Light or Thermal mcgill.ca | Visible Light or Thermal researchgate.net | Visible Light or Thermal researchgate.net |

| cis Isomer Half-life | Hours to days | Milliseconds to seconds researchgate.net | Milliseconds to seconds researchgate.net |

| Potential Advantage | High thermal stability of cis isomer. | Responsive to visible light, faster relaxation. | Tunable absorption across the visible spectrum. |

Applications of this compound in Optical Data Storage and Switching Devices

The reversible switching between two distinct and stable states makes azobenzene derivatives excellent candidates for optical data storage and molecular switches. spiedigitallibrary.org The trans and cis isomers can represent the binary "0" and "1" states of digital data. Information can be written, erased, and rewritten by applying light of different wavelengths to interconvert the isomers. mcgill.ca

For optical data storage, this compound could be incorporated as a guest molecule in a polymer matrix or covalently bonded to it. mcgill.ca The process would involve:

Writing: A focused laser beam of a specific wavelength (e.g., visible light) would induce the trans-to-cis isomerization in a localized spot, storing a bit of information.

Reading: The data can be read by detecting the difference in the optical properties (like refractive index or absorption) between the cis and trans states using a low-power laser that does not trigger isomerization.

Erasing: Another light beam of a different wavelength or local heating could be used to switch the molecules back to the trans state, erasing the data and making the medium rewritable.

In the context of optical switches, which are devices that route light signals, materials containing this compound could be used to create switchable waveguides or gratings. spiedigitallibrary.org The light-induced change in the refractive index of the material can alter the path of light, effectively turning a signal on or off or redirecting it to a different output. The fast switching times of aminoazobenzene derivatives are particularly advantageous for these applications. researchgate.net

Development of Chemical and Environmental Sensors Utilizing this compound (excluding biosensors)

The electron-rich amino groups on the this compound molecule make it a promising candidate for the development of chemosensors, particularly for detecting metal ions and changes in pH. The principle behind this application is that the interaction of an analyte with the sensor molecule causes a change in the molecule's electronic structure, which in turn leads to a measurable change in its optical properties, such as color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.gov

The amino groups can act as Lewis bases, capable of donating their lone pair of electrons to coordinate with metal cations. researchgate.net The binding of a metal ion like Cu(II), Fe(III), or Al(III) to the amino groups of this compound would alter the π-conjugated system of the azobenzene chromophore. nih.govrsc.org This perturbation would shift the absorption spectrum, resulting in a distinct color change that can be observed visually or measured with a spectrometer. The specific arrangement of the three amino groups could offer a unique binding pocket, potentially leading to high selectivity for certain metal ions over others. rsc.org

Similarly, the amino groups are sensitive to pH. In acidic conditions, they can become protonated (–NH₃⁺), which would dramatically change the electronic properties and thus the color of the compound. This makes this compound a potential candidate for a pH indicator in non-biological systems. Research on related azo dyes has demonstrated their utility in creating sensors for various metal ions in environmental water samples. researchgate.net

Table 2: Potential Sensor Applications for this compound

This interactive table outlines sensor types where amino-functionalized azobenzenes could be applied.

| Sensor Type | Analyte | Detection Principle | Advantage of this compound |

| Colorimetric | Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) rsc.org | Metal-ligand coordination with amino groups alters the azo chromophore's absorption spectrum, causing a color change. nih.gov | Multiple amino groups may enhance binding affinity and selectivity. |

| Colorimetric | pH | Protonation/deprotonation of amino groups in response to H⁺ concentration changes the molecule's electronic state and color. | Sensitive response due to the basicity of the amino groups. |

| Fluorometric | Various Analytes | Analyte binding quenches or enhances the intrinsic fluorescence of the molecule or an attached fluorophore. nih.gov | The amino groups can be used to attach fluorophores or act as quenching/enhancing sites themselves. |

Utilization of this compound as Advanced Dye Chromophores for Functional Material Applications

Azo compounds are historically significant as dyes due to their strong color, which arises from the extended π-conjugation across the –N=N– bond and the aromatic rings. mcgill.ca The specific color of this compound would be determined by its absorption spectrum, which is heavily influenced by the three electron-donating amino groups. These groups typically cause a bathochromic (red) shift in absorption compared to unsubstituted azobenzene, resulting in colors ranging from yellow to red. spiedigitallibrary.orgmcgill.ca

Beyond simple coloration, these chromophoric properties are being exploited in advanced functional materials:

Guest-Host Liquid Crystal Displays (LCDs): Dichroic dyes, like azobenzene derivatives, can be dissolved in a liquid crystal (LC) host. researchgate.netresearchgate.net In the "off" state, the dye molecules align with the LC molecules and absorb light polarized in a specific direction. When a voltage is applied, the LC molecules reorient, taking the dye molecules with them and changing the light absorption properties of the display. The rod-like shape of the trans-azobenzene isomer is well-suited for alignment within a nematic LC matrix. tandfonline.com

Photo-alignment Layers: Thin films of azobenzene-containing materials can be used to control the alignment of liquid crystals with light, avoiding the mechanical rubbing process used in conventional display manufacturing. acs.org Polarized light can induce a preferred orientation of the azobenzene molecules on the surface, which then directs the alignment of the overlying liquid crystal layer. The high sensitivity of aminoazobenzene derivatives makes them particularly efficient for this application. acs.org

Non-Biological Imaging: The photo-switchable nature of the dye allows it to be used as a contrast agent in materials science imaging. For example, its state could be switched to highlight specific domains within a polymer blend or to study photo-induced processes in materials.

Investigation of the Role of this compound in Novel Catalytic Systems and Processes

The development of catalysts whose activity can be controlled by an external stimulus like light is a major goal in modern chemistry. Azobenzene derivatives are prime candidates for creating such photoswitchable catalysts. researchgate.net The core idea is to link a catalytically active site to the azobenzene scaffold. The light-induced isomerization from the linear trans form to the bent cis form alters the geometry and electronic environment of the active site, thereby modulating its catalytic activity.

This compound could be incorporated into catalytic systems in several ways:

As a Ligand: The amino groups can act as coordination sites for a metal catalyst. thieme-connect.com The photoisomerization of the azobenzene backbone could change the bite angle or the accessibility of the metal center, effectively switching the catalyst "on" or "off."

As a Support Modifier: The molecule could be grafted onto a heterogeneous catalyst support, such as a metal-organic framework (MOF) or silica. northeastern.edursc.orgnih.gov The light-induced change in the shape and polarity of the azobenzene units could alter the substrate's access to the catalytic sites within the support's pores, thereby controlling the reaction rate. acs.org

As a Phase-Transfer Catalyst: When functionalized with both hydrophobic and hydrophilic groups, azobenzene derivatives can act as photoswitchable surfactants. Light can be used to control the formation of micelles, which can encapsulate reactants and facilitate reactions between immiscible phases. researchgate.net

Recent research has demonstrated that azobenzene-containing MOFs can serve as efficient heterogeneous catalysts for reactions like amidation and Suzuki-Miyaura coupling, with the potential for light-based control being an active area of investigation. northeastern.edursc.orgnih.gov

Environmental Chemical Transformation Pathways of 2,3 ,4 Triaminoazobenzene

Elucidation of Photodegradation Mechanisms and Identification of Transformation Products in Aqueous and Solid Phases

No specific studies detailing the photodegradation mechanisms of 2,3',4-Triaminoazobenzene in either aqueous or solid phases were identified. Research on other aminoazobenzene compounds, such as 4-Aminoazobenzene (B166484), suggests a potential for direct photolysis by sunlight due to light absorption at wavelengths greater than 290 nm. nih.gov However, without experimental data for this compound, it is not possible to determine the specific transformation products or the kinetics of its photodegradation. General studies on other azo dyes have shown that photodegradation can proceed through various pathways, including photooxidation by hydroxyl radicals, which can lead to the cleavage of the azo bond and the formation of various aromatic amines and other by-products. researchgate.net The specific products formed would be highly dependent on the positions of the amino groups on the azobenzene (B91143) structure.

Investigation of Chemical Oxidation and Reduction Pathways Relevant to Environmental Analogues of this compound

There is a lack of available research on the chemical oxidation and reduction pathways of this compound in environmentally relevant conditions. Azo compounds, in general, can be susceptible to both oxidation and reduction. chemicalbook.com Reduction of the azo bond is a common transformation pathway for azo dyes, often leading to the formation of corresponding aromatic amines. chemicalbook.com For this compound, this would theoretically result in the formation of 1,2,4-triaminobenzene and 1,3,4-triaminobenzene. However, without specific studies, the actual products and the conditions under which these reactions occur remain unknown. Similarly, oxidation reactions, for instance with strong oxidizing agents, could potentially occur, but the specific transformation products have not been documented for this compound. chemicalbook.com

Study of Hydrolytic Stability and Characterization of Hydrolytic Transformation Products

No specific data on the hydrolytic stability of this compound was found in the reviewed literature. Generally, the azo bond in azobenzene and its derivatives is considered to be relatively stable to hydrolysis under typical environmental pH conditions. nih.gov However, the presence of three amino groups could potentially influence the electronic properties of the molecule and its susceptibility to hydrolysis, but this has not been experimentally verified for this specific compound. Therefore, no information is available on its rate of hydrolysis or the identity of any potential hydrolytic transformation products.

Development of Advanced Analytical Methodologies for the Characterization of Environmental Transformation Products of this compound

There are no specific analytical methods published for the express purpose of characterizing the environmental transformation products of this compound. The analysis of azo dye transformation products typically involves advanced analytical techniques. researchgate.net These methodologies often utilize a combination of separation techniques, such as high-performance liquid chromatography (HPLC), with sensitive detection methods like mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govazolifesciences.com Such approaches would likely be applicable to the study of this compound and its degradation products, but specific methods tailored to this compound, including optimized extraction procedures and chromatographic conditions, have not been reported.

Conclusions and Future Directions in 2,3 ,4 Triaminoazobenzene Research

Summary of Key Academic Research Achievements and Contributions to the Field

Academic research on 2,3',4-Triaminoazobenzene has primarily centered on its ecotoxicological effects, particularly within aquatic environments. The main contributions have been in understanding the pathological changes this azo compound induces in fish, establishing it as a significant environmental contaminant.

A substantial body of work has been dedicated to investigating the impact of this compound on the freshwater fish species, Channa punctatus. Studies have demonstrated that chronic exposure to this compound leads to significant histopathological alterations in vital organs. Specifically, research has identified severe damage to the liver and kidneys of Channa punctatus. nih.govresearchgate.net Observed liver pathologies include various forms of cellular damage, while kidney damage is characterized by harm to the renal tubules and glomeruli. nih.govresearchgate.net

In addition to organ-specific damage, research has also elucidated the hematobiochemical anomalies induced by this compound in fish. nih.gov Studies have reported significant changes in blood parameters, indicating that the compound can cause conditions such as anemia. nih.gov These investigations have been crucial in highlighting the systemic toxicity of this compound.

The key research findings are summarized in the table below:

| Research Focus | Organism | Key Findings |

| Histopathology | Channa punctatus | Chronic exposure induces significant damage to the liver and kidneys. nih.govresearchgate.net |

| Hematobiochemistry | Channa punctatus | Induces hematobiochemical anomalies, including anemia. nih.gov |

These findings have collectively established this compound as a model compound for studying the toxicological impact of azo dyes on aquatic life.

Identification of Unresolved Questions and Critical Research Gaps for this compound

Despite the focused research on its ecotoxicology, significant gaps remain in the scientific understanding of this compound. The current body of knowledge is largely confined to its effects on a single fish species, leaving many questions unanswered.

A primary research gap is the lack of a comprehensive toxicological profile. While effects on Channa punctatus are noted, there is little to no data on its impact on other aquatic organisms, terrestrial life, or its potential for bioaccumulation and biomagnification within the food web. Furthermore, the molecular mechanisms underlying the observed pathologies are not well understood. Research is needed to identify the specific cellular and biochemical pathways disrupted by this compound.

Another critical gap is the near-complete absence of research into the fundamental chemistry of this compound. There is a scarcity of published studies on its synthesis, purification, and detailed characterization of its physicochemical properties. This foundational information is essential for any further research or potential application.

Furthermore, the potential applications of this compound and its derivatives remain entirely unexplored. Azo compounds are widely used as dyes, and many amino-substituted aromatic compounds have applications in materials science and pharmaceuticals. The lack of investigation into these areas for this specific compound represents a significant missed opportunity.

Emerging Research Trends and Prospective Areas of Investigation for this compound and its Derivatives

Future research on this compound is poised to move beyond its initial toxicological characterization and into areas of synthetic chemistry, materials science, and broader environmental impact assessment.

An emerging trend in chemical research is the development of novel functional materials from relatively simple organic molecules. Given that other triazole derivatives have shown promise in therapeutic applications, including antimicrobial and anticancer activities, a prospective area of investigation is the synthesis and screening of this compound derivatives for biological activity. nih.gov The presence of three amino groups offers multiple sites for chemical modification, potentially leading to the creation of a library of novel compounds with diverse properties.

Furthermore, the development of derivatives could lead to applications in materials science. For instance, compounds with similar structures, such as 1,3,5-triazinane-2,4,6-trione derivatives, are being explored for use in drug delivery systems. mit.edu Investigating the potential of modified this compound in areas like polymer synthesis or as components in functional dyes is a promising avenue for future work.

In the realm of environmental science, a more holistic understanding of the compound's fate and effects is a critical future direction. This includes studies on its biodegradation pathways, the identification of its metabolic byproducts in various organisms, and its long-term ecological consequences.

Finally, there is a need for the development of advanced analytical methods for the detection and quantification of this compound in environmental samples. This will be crucial for monitoring its presence and for conducting more detailed and accurate environmental risk assessments.

Q & A

Basic: What are the established synthetic methodologies for preparing 2,3',4-Triaminoazobenzene derivatives, and what key parameters influence reaction efficiency?

Answer: The synthesis often involves condensation reactions between aminotriazole precursors (e.g., 4-amino-1,2,4-triazoles) and substituted benzaldehydes. A standard protocol includes refluxing reactants in absolute ethanol with catalytic glacial acetic acid for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Critical parameters include:

- Stoichiometry: A 1:1 molar ratio of reactants minimizes side products.

- Solvent polarity: Ethanol balances solubility and reaction kinetics.

- Reaction time: Prolonged reflux (>6 hours) risks decomposition of heat-sensitive intermediates.

For triazolo-thiadiazole derivatives, microwave-assisted synthesis reduces reaction times (30 minutes vs. 12 hours) and improves yields (>85%) compared to classical thermal methods .

Basic: Which analytical techniques are essential for structural validation of this compound derivatives?

Answer: Key techniques include:

- NMR spectroscopy: 1H/13C NMR resolves substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms tautomeric forms in triazole rings .

- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weights (e.g., [M+H]+ peaks within ±0.001 Da error).

- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

For complex heterocycles (e.g., triazolo[3,4-b]thiadiazoles), coupling LC-MS resolves overlapping signals from regioisomers .

Advanced: How can researchers address inconsistencies in reported biological activities of this compound analogs across studies?

Answer: Contradictions often stem from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24 vs. 48 hours).

- Compound purity: Impurities >5% skew dose-response curves.

Resolution strategies: - Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Cross-validate with orthogonal assays (e.g., enzymatic inhibition and cellular apoptosis assays).

- Apply Bland-Altman analysis to quantify inter-study bias .

Advanced: What strategies optimize the synthesis of triazole-containing derivatives to achieve >90% yields?

Answer: Optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.

- Temperature control: Maintain 80–100°C to prevent side reactions during cyclization.

- Microwave irradiation: Accelerates triazolo-thiadiazole formation (30 minutes, 150 W) with 92% yield vs. 68% under thermal conditions .

- Catalysts: Use p-toluenesulfonic acid (0.5 equiv.) to promote imine formation .

Basic: What in vitro experimental designs are recommended for preliminary evaluation of antimicrobial activity in this compound derivatives?

Answer:

- Test organisms: Include Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains.

- Concentration range: 1–128 µg/mL in Mueller-Hinton broth.

- Controls: Ciprofloxacin (1–4 µg/mL) as a positive control; DMSO as a solvent control (<1% v/v).

- Endpoint: Measure MICs via optical density (OD600) after 18–24 hours .

Advanced: How do fluorinated substituents alter the electronic and pharmacokinetic properties of this compound analogs?

Answer: Fluorine atoms:

- Enhance electronegativity: Improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Increase metabolic stability: Reduce oxidative degradation by CYP450 enzymes (e.g., t1/2 = 8.2 hours for fluorinated vs. 2.5 hours for non-fluorinated analogs).

- Improve bioavailability: LogP values increase by 0.5–1.0 units, enhancing membrane permeability .

Advanced: What mechanistic insights can be gained from kinetic studies of this compound derivative reactions?

Answer: Kinetic analysis reveals:

- Reaction pathways: Pseudo-first-order rate constants (kobs) distinguish nucleophilic substitution (kobs = 0.02 min⁻¹) from radical mechanisms (kobs = 0.05 min⁻¹).

- Microwave effects: Lower activation energy (ΔE‡ = 45 kJ/mol vs. 60 kJ/mol for thermal methods) indicates altered transition states .

- Solvent effects: Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .

Basic: How should researchers ensure batch-to-batch consistency in this compound derivative synthesis?

Answer:

- Document parameters: Record temperature (±1°C), pH (±0.2 units), and reaction time (±5 minutes).

- Reference standards: Use certified NMR spectra (e.g., SDBS Library) for structural validation .

- Quality control: Reject batches with HPLC purity <95% .

Advanced: What are the challenges in scaling up laboratory-scale synthesis of this compound derivatives?

Answer:

- Heat dissipation: Exothermic cyclization risks thermal runaway. Solution: Use jacketed reactors with chilled water circulation.

- Solvent volume: Ethanol evaporation becomes inefficient at >1 L scale. Solution: Switch to continuous flow systems with in-line distillation .

- Cost: High-purity reagents (e.g., >99% benzaldehydes) increase expenses. Solution: Optimize recrystallization protocols .

Advanced: How can researchers reconcile conflicting spectral data (e.g., NMR peak splitting) in this compound derivatives?

Answer:

- Tautomerism: Use variable-temperature NMR to identify dynamic equilibria (e.g., triazole ring proton exchange at δ 7.2–7.4 ppm).

- Impurity artifacts: Employ deuterated solvents (DMSO-d6, CDCl3) with <0.03% residual protons.

- Computational validation: Compare experimental 13C NMR shifts with DFT-predicted values (RMSD <2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.